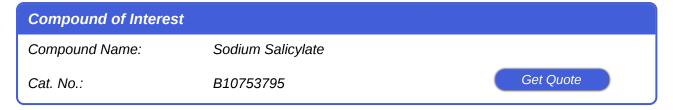


# Chemical and physical properties of sodium salicylate

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An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Salicylate

#### Introduction

**Sodium salicylate** (C<sub>7</sub>H<sub>5</sub>NaO<sub>3</sub>) is the sodium salt of salicylic acid, a compound widely recognized for its therapeutic applications as a non-steroidal anti-inflammatory drug (NSAID). [1] It functions as an analgesic, antipyretic, and anti-inflammatory agent.[2] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1][2] Beyond its well-known role as a COX inhibitor, **sodium salicylate** also modulates other critical signaling pathways, including NF-κB and various mitogen-activated protein kinases (MAPKs), contributing to its diverse pharmacological effects.[1][3]

This technical guide provides a comprehensive overview of the core chemical and physical properties of **sodium salicylate**, details common experimental protocols for its analysis, and visualizes its key signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.

### **Chemical and Physical Properties**

**Sodium salicylate** is a white, crystalline powder or appears as shiny, lustrous scales.[4][5] It is generally odorless or may have a faint, characteristic aromatic scent.[4][5] The compound is known to be stable under ordinary conditions but is sensitive to light and incompatible with mineral acids, iodine, and metallic salts like ferric salts.[4][6]



#### **Quantitative Data Summary**

The following table summarizes the key quantitative chemical and physical properties of **sodium salicylate** compiled from various sources. Discrepancies in reported values, such as for melting and boiling points, may arise from different experimental conditions or sample purity.

Property	Value	References	
IUPAC Name	Sodium 2-hydroxybenzoate	[7][8]	
CAS Number	54-21-7	[4][5]	
Molecular Formula	C7H5NaO3	[6][7]	
Molar Mass	160.104 g/mol	[7][8]	
Appearance	White crystals or crystalline powder	[4][7]	
Melting Point	200 °C to >300 °C (values vary)	[4][5][7][9]	
Boiling Point	~211 - 237 °C (values vary)	[4][5][6]	
Density	1.44 g/cm <sup>3</sup>	[5]	
Bulk Density	0.32 g/cm³ (320 kg/m ³)	[4][6]	
рН	6.0 - 8.0 (for a 10% aqueous solution)	[4][10]	
Crystal System	Monoclinic	[11][12]	
UV Excitation (max)	295 nm	[13]	
UV Emission (max)	412 nm	[13]	

#### **Solubility Profile**

**Sodium salicylate** is highly soluble in water and glycerol, and also soluble in alcohol.[4][7][14] Its solubility in water is temperature-dependent. However, it exhibits very low solubility in non-polar organic solvents such as ether, chloroform, and benzene.[5][14]



Solvent	Solubility ( g/100 g of solvent)	Temperature (°C)	References
Water	107.9	15	[7]
Water	111	15	[15]
Water	124.6	25	[7]
Water	141.8	78.5	[7]
Methanol	26.28	15	[7]
Methanol	34.73	67.2	[7]

## **Experimental Protocols**

This section details methodologies for key experiments related to the characterization and quantification of **sodium salicylate**.

#### **Determination of Solubility**

A common method for determining the solubility of **sodium salicylate** in an aqueous solution involves the following steps:

- Sample Preparation: An excess amount of **sodium salicylate** is added to a known volume of solvent (e.g., deionized water) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.
- Separation: The saturated solution is carefully filtered to remove any undissolved solid particles.
- Quantification: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a specified temperature).
- Calculation: The mass of the remaining solid sodium salicylate is determined gravimetrically. The solubility is then calculated and expressed as grams of solute per 100



grams of solvent.[16]

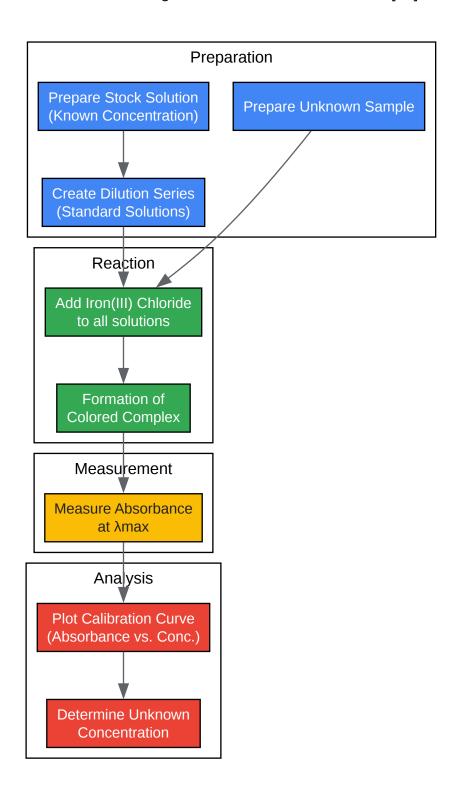
#### **Quantification by UV-Visible Spectrophotometry**

This protocol describes a colorimetric method for determining the concentration of **sodium salicylate** in a sample.[17][18] The workflow is based on the formation of a colored complex that can be measured by a spectrophotometer.

- Standard Curve Preparation:
  - A stock solution of sodium salicylate with a known high concentration (e.g., 150 ppm) is prepared.
  - A series of standard solutions of decreasing concentrations are made by accurately diluting the stock solution into volumetric flasks.
- Complex Formation:
  - To each standard solution and the unknown sample, a fixed volume of an iron(III) chloride solution (e.g., 6x10<sup>-3</sup> M) is added. This forms a colored iron-salicylate complex.
  - The solutions are then diluted to the final volume with deionized water and mixed thoroughly.
- Spectrophotometric Measurement:
  - The spectrophotometer is set to the wavelength of maximum absorbance (λmax) for the colored complex.
  - A "blank" solution (containing everything except sodium salicylate) is used to zero the instrument.
  - The absorbance of each standard solution is measured, starting from the lowest concentration.
- Data Analysis:



- A calibration curve is generated by plotting the absorbance of the standards against their known concentrations.
- The absorbance of the unknown sample is measured, and its concentration is determined by interpolation from the linear regression of the calibration curve.[17]





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Caption: Experimental workflow for UV-Vis spectrophotometric quantification of **sodium salicylate**.

#### **Purity and Identity Confirmation**

- Infrared (IR) Spectroscopy: To confirm the identity of the compound, an IR spectrum is obtained using the potassium bromide (KBr) disk method. The resulting spectrum is compared to a reference spectrum of pure sodium salicylate. Key vibrational bands for sodium salicylate are typically observed around 1275, 1370, 1485, and 1590 cm<sup>-1</sup>.[10][19]
- Assay by Titration: The purity of a sample can be determined by titration. A precisely weighed amount of dried sodium salicylate is dissolved in glacial acetic acid and titrated against a standardized solution of 0.1 M perchloric acid, with the endpoint determined potentiometrically.[10][20]

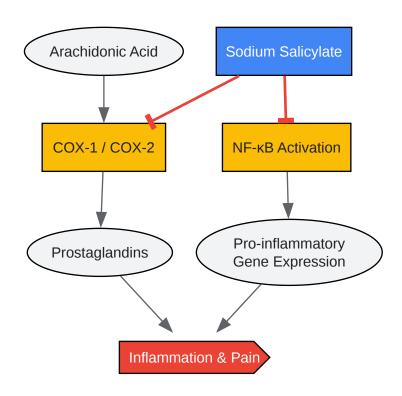
#### **Mechanism of Action and Signaling Pathways**

**Sodium salicylate** exerts its therapeutic effects through the modulation of several key intracellular signaling pathways, primarily related to inflammation and apoptosis.

#### **Inhibition of Pro-inflammatory Pathways**

The primary anti-inflammatory effect of **sodium salicylate** is achieved through the inhibition of COX enzymes (COX-1 and COX-2).[2] This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1] Additionally, **sodium salicylate** is a potent inhibitor of the NF-kB (nuclear factor-kappa B) signaling pathway.[21] It prevents the activation of NF-kB, a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1][3]





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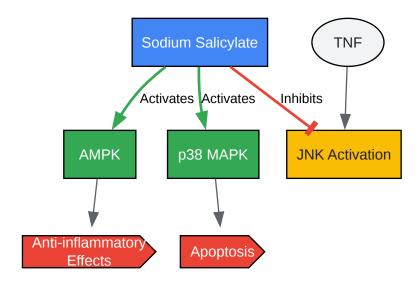
Caption: Inhibition of pro-inflammatory pathways by sodium salicylate.

#### **Modulation of Kinase Signaling Pathways**

**Sodium salicylate** also influences other kinase cascades involved in cellular stress, survival, and metabolism.

- p38 MAPK Activation: It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p38 mitogen-activated protein kinase (p38 MAPK) pathway.
   [23]
- JNK Inhibition: Conversely, it can inhibit the activation of another stress-related kinase, the c-Jun N-terminal kinase (JNK), particularly when induced by tumor necrosis factor (TNF).[3]
   [23]
- AMPK Activation: Recent studies have demonstrated that salicylate can directly activate
   AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
   This activation contributes to its anti-inflammatory effects.[21]





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Caption: Modulation of key kinase signaling pathways by sodium salicylate.

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